molecular formula C19H17Cl2NO5 B4535877 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

Cat. No. B4535877
M. Wt: 410.2 g/mol
InChI Key: MYUYZQXCGDOVNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMOB, and it has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of DMOB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMOB has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. Additionally, DMOB has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMOB has been shown to have various biochemical and physiological effects. In addition to its anticancer and antiviral properties, DMOB has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Additionally, DMOB has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMOB in lab experiments is its high purity and yield. Additionally, DMOB is relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using DMOB is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on DMOB. One area of research is the development of new cancer therapies based on DMOB. Additionally, further research is needed to fully understand the mechanism of action of DMOB and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the synthesis and purification of DMOB, as well as its potential toxicity and side effects.

Scientific Research Applications

DMOB has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of cancer treatment. DMOB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, DMOB has been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO5/c1-26-14-5-3-13(4-6-14)22-18(24)8-9-19(25)27-11-17(23)12-2-7-15(20)16(21)10-12/h2-7,10H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUYZQXCGDOVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methoxyanilino)-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate

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